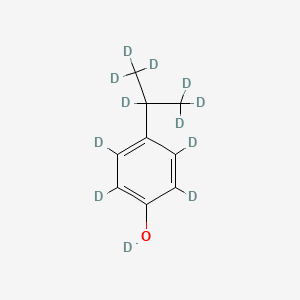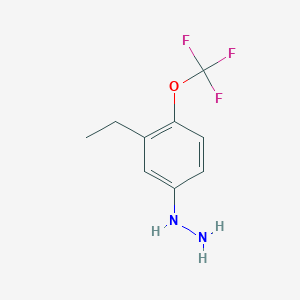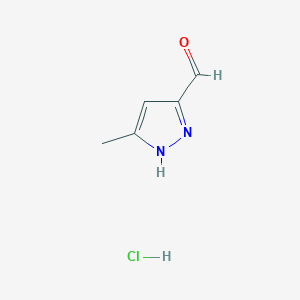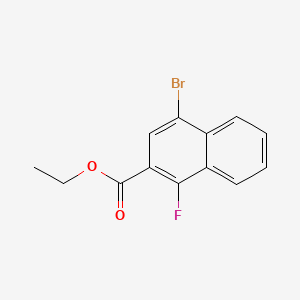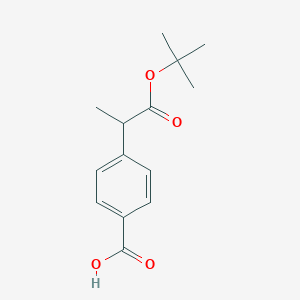
N1-(3-Nitrophenyl)-1,2-ethanediamine 2HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(3-Nitrophenyl)-1,2-ethanediamine 2HCl is an organic compound with the molecular formula C8H11N3O2·2HCl. This compound is characterized by the presence of a nitrophenyl group attached to an ethanediamine backbone. It is commonly used in various chemical and biological research applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-Nitrophenyl)-1,2-ethanediamine 2HCl typically involves the reaction of 3-nitrobenzaldehyde with ethylenediamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified and converted to its hydrochloride salt form.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reagents and advanced purification techniques to obtain the compound in high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N1-(3-Nitrophenyl)-1,2-ethanediamine 2HCl undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
N1-(3-Nitrophenyl)-1,2-ethanediamine 2HCl has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N1-(3-Nitrophenyl)-1,2-ethanediamine 2HCl involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, affecting their activity and function. The nitrophenyl group plays a crucial role in these interactions, facilitating binding through various non-covalent interactions such as hydrogen bonding and hydrophobic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N1-(4-Nitrophenyl)-1,2-ethanediamine
- N1-(2-Nitrophenyl)-1,2-ethanediamine
- N1-(3-Nitrophenyl)-1,2-propanediamine
Uniqueness
N1-(3-Nitrophenyl)-1,2-ethanediamine 2HCl is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its reactivity and binding properties. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs.
Propriétés
Formule moléculaire |
C8H13Cl2N3O2 |
|---|---|
Poids moléculaire |
254.11 g/mol |
Nom IUPAC |
N'-(3-nitrophenyl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C8H11N3O2.2ClH/c9-4-5-10-7-2-1-3-8(6-7)11(12)13;;/h1-3,6,10H,4-5,9H2;2*1H |
Clé InChI |
CFKZVAHABCRZOX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])NCCN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


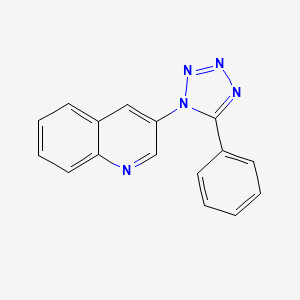

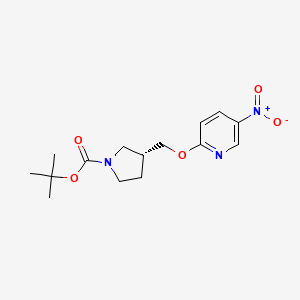
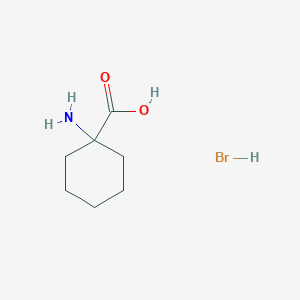
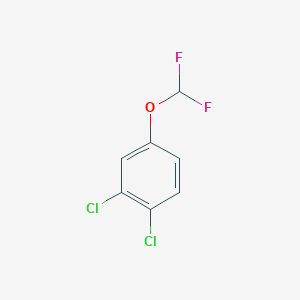
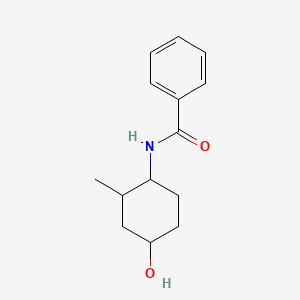
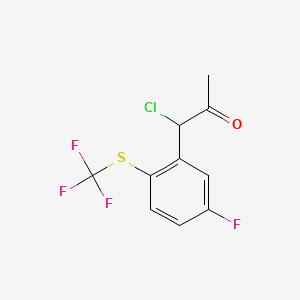
![9-Fluoro-5-(((trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate](/img/structure/B14037222.png)
